molecular formula C8H12N2O2 B2782578 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 113100-52-0

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2782578
CAS No.: 113100-52-0
M. Wt: 168.196
InChI Key: ZOZXBTBRFQPZEJ-UHFFFAOYSA-N
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Description

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Scientific Research Applications

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically occurs under acidic or basic conditions, depending on the specific reagents used. For instance, the reaction between 1-methyl-3-(propan-2-yl)-1H-pyrazole and ethyl chloroformate in the presence of a base like triethylamine can yield the desired carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol or pyrazole-4-aldehyde.

Mechanism of Action

The mechanism of action of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
  • 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonylchloride

Uniqueness

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-methyl-3-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)7-6(8(11)12)4-10(3)9-7/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZXBTBRFQPZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113100-52-0
Record name 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
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